1,2,3,6-Tetrachlorodibenzo-P-dioxin

Catalog No.
S3354585
CAS No.
71669-25-5
M.F
C12H4Cl4O2
M. Wt
322 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,6-Tetrachlorodibenzo-P-dioxin

CAS Number

71669-25-5

Product Name

1,2,3,6-Tetrachlorodibenzo-P-dioxin

IUPAC Name

1,2,3,6-tetrachlorodibenzo-p-dioxin

Molecular Formula

C12H4Cl4O2

Molecular Weight

322 g/mol

InChI

InChI=1S/C12H4Cl4O2/c13-5-2-1-3-7-11(5)18-8-4-6(14)9(15)10(16)12(8)17-7/h1-4H

InChI Key

XEZBZSVTUSXISZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl

1,2,3,6-Tetrachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxin family, which are organic compounds characterized by two benzene rings connected by two oxygen atoms. This specific compound is notable due to its chemical structure, which includes four chlorine atoms substituted on the benzene rings. Its chemical formula is C₁₂H₄Cl₄O₂, and it has a molecular weight of 322 g/mol. At room temperature, it appears as a colorless solid with no distinct odor. The compound is highly stable and resistant to heat, acids, and alkali but can decompose upon exposure to ultraviolet light .

1,2,3,6-Tetrachlorodibenzo-P-dioxin is primarily formed as an unintentional by-product during various industrial processes, particularly those involving the combustion of organic materials or the synthesis of chlorinated organic compounds. It has been recognized for its environmental persistence and potential toxicity to both humans and wildlife .

Typical of chlorinated organic compounds. Notably:

  • Decomposition: Upon heating or exposure to UV light, it can break down into less complex molecules.
  • Substitution Reactions: The presence of chlorine atoms allows for electrophilic aromatic substitution reactions with nucleophiles.
  • Oxidation: It can be oxidized under certain conditions to form various chlorinated products.

These reactions illustrate its stability under normal conditions but also highlight its potential reactivity in specific environments.

1,2,3,6-Tetrachlorodibenzo-P-dioxin exhibits significant biological activity due to its interaction with the aryl hydrocarbon receptor (AhR). This receptor regulates gene expression related to xenobiotic metabolism and cellular responses to environmental toxins. The compound has been associated with various toxicological effects:

  • Carcinogenicity: It is considered a probable human carcinogen due to its ability to promote tumorigenesis in animal models.
  • Developmental Toxicity: Exposure during pregnancy can lead to teratogenic effects such as skeletal deformities and immune system impairments in offspring .
  • Chloracne: A severe skin condition characterized by acne-like lesions is a well-documented acute effect of high-level exposure in humans .

  • Combustion of Chlorinated Organic Compounds: Incomplete combustion of materials containing chlorine can lead to the formation of this dioxin.
  • Synthesis of Chlorophenols and Herbicides: During the production of certain herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), 1,2,3,6-Tetrachlorodibenzo-P-dioxin may be generated as an impurity .

While 1,2,3,6-Tetrachlorodibenzo-P-dioxin itself is not manufactured for commercial use due to its toxicity and environmental concerns, it finds limited application in:

  • Research: Primarily used in toxicological studies to understand dioxin-related health effects and mechanisms of action.
  • Environmental Monitoring: It serves as an indicator compound for assessing contamination levels in various ecosystems.

Research on interaction studies involving 1,2,3,6-Tetrachlorodibenzo-P-dioxin focuses on its effects on biological systems:

  • Gene Expression Modulation: Studies have shown that this compound alters the expression of several genes involved in detoxification processes.
  • Synergistic Effects with Other Toxins: It may enhance the carcinogenic potential of other environmental pollutants when co-exposed .

1,2,3,6-Tetrachlorodibenzo-P-dioxin belongs to a larger class known as polychlorinated dibenzo-p-dioxins. Below are similar compounds for comparison:

Compound NameChemical FormulaUnique Features
2,3,7,8-Tetrachlorodibenzo-P-dioxinC₁₂H₄Cl₄O₂Most studied dioxin; associated with Agent Orange
1,2,3-Trichlorodibenzo-P-dioxinC₁₂H₅Cl₃O₂Less chlorinated; lower toxicity compared to TCDD
Octachlorodibenzo-P-dioxinC₁₂HCl₈O₂Highly chlorinated; more persistent in the environment
2-Chlorodibenzo-P-dioxinC₁₂H₉ClO₂Fewer chlorine substitutions; lower bioaccumulation

Uniqueness

1,2,3,6-Tetrachlorodibenzo-P-dioxin is unique due to its specific chlorine substitution pattern which influences its biological activity and toxicity profile. Its interactions with the aryl hydrocarbon receptor are particularly potent compared to other dioxins with different substitution patterns .

XLogP3

6.4

UNII

36HOW91CZV

Other CAS

71669-25-5

Wikipedia

1,2,3,6-tetrachlorodibenzo-p-dioxin

Dates

Last modified: 08-19-2023

Explore Compound Types